molecular formula C11H15ClN2O2 B12568575 tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate CAS No. 582308-82-5

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate

Cat. No.: B12568575
CAS No.: 582308-82-5
M. Wt: 242.70 g/mol
InChI Key: SBCVWGKVTJBITE-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a pyridine ring. This compound is often used in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

5-chloro-6-methylpyridin-2-amine+tert-butyl chloroformatetert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate\text{5-chloro-6-methylpyridin-2-amine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-chloro-6-methylpyridin-2-amine+tert-butyl chloroformate→tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can participate in various oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed:

    Substitution: Products depend on the nucleophile used (e.g., azide or cyanide derivatives).

    Hydrolysis: 5-chloro-6-methylpyridin-2-amine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of various organic compounds and intermediates.

Biology:

  • Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential use in drug development and as a pharmacological tool.

Industry:

  • Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison:

  • tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties.
  • Similar compounds may have different substitution patterns, leading to variations in their chemical and biological properties.
  • The presence of different substituents can affect the compound’s solubility, stability, and overall efficacy in various applications.

Properties

CAS No.

582308-82-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

SBCVWGKVTJBITE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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